2,2'-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol)
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Overview
Description
2,2’-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol) typically involves a multi-step process. One common method starts with the reaction of p-nitrochlorobenzene with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. After the reaction, the mixture is neutralized with hydrochloric acid, and the product is purified by recrystallization from ethanol and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2’-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various nitro compounds.
Scientific Research Applications
2,2’-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol) is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol): A similar compound with a different phenylene linkage.
2-[Ethyl[4-[2-(4-nitrophenyl)ethenyl]phenyl]amino]ethanol: Another compound with a similar nitrophenyl and ethenyl structure.
Uniqueness
2,2’-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol) is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
261961-70-0 |
---|---|
Molecular Formula |
C18H19NO6 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)-4-[2-(4-nitrophenyl)ethenyl]phenoxy]ethanol |
InChI |
InChI=1S/C18H19NO6/c20-9-11-24-17-8-5-15(13-18(17)25-12-10-21)2-1-14-3-6-16(7-4-14)19(22)23/h1-8,13,20-21H,9-12H2 |
InChI Key |
DUCIOUIGWSNQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2)OCCO)OCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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